molecular formula C23H24BrN3O3 B15123827 10alpha-Hydroxy Nicergoline

10alpha-Hydroxy Nicergoline

Cat. No.: B15123827
M. Wt: 470.4 g/mol
InChI Key: PCKJONBQKJQXEK-ZTWLPKFNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 10alpha-Hydroxy Nicergoline involves several steps:

Industrial Production Methods: A new nanospray drying method has been developed for the preparation of nicergoline pure nanoparticles. This method involves spray drying a water-ethanol solution using a Nano Spray Dryer Büchi B-90, resulting in spherical pure nanoparticles .

Types of Reactions:

    Oxidation: Nicergoline can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nicergoline can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Oxidized derivatives of nicergoline.

    Reduction: Reduced derivatives of nicergoline.

    Substitution: Substituted nicergoline derivatives with various functional groups.

Scientific Research Applications

10alpha-Hydroxy Nicergoline has a wide range of scientific research applications:

Comparison with Similar Compounds

    Ergotamine: Another ergot alkaloid used to treat migraines.

    Cabergoline: An ergot derivative used to treat hyperprolactinemia.

    Bromocriptine: Used to treat Parkinson’s disease and hyperprolactinemia.

Uniqueness of 10alpha-Hydroxy Nicergoline: Unlike many other ergolines, such as ergotamine, this compound is not associated with cardiac fibrosis . It has a broad spectrum of action, including vasodilation, enhancement of neurotransmitter function, inhibition of platelet aggregation, and promotion of metabolic activity .

Properties

Molecular Formula

C23H24BrN3O3

Molecular Weight

470.4 g/mol

IUPAC Name

[(6aR,9R,10aS)-10a-hydroxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate

InChI

InChI=1S/C23H24BrN3O3/c1-26-12-16-7-20-23(29,18-4-3-5-19(26)21(16)18)8-14(11-27(20)2)13-30-22(28)15-6-17(24)10-25-9-15/h3-6,9-10,12,14,20,29H,7-8,11,13H2,1-2H3/t14-,20-,23+/m1/s1

InChI Key

PCKJONBQKJQXEK-ZTWLPKFNSA-N

Isomeric SMILES

CN1C[C@@H](C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)O)COC(=O)C5=CC(=CN=C5)Br

Canonical SMILES

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)O)COC(=O)C5=CC(=CN=C5)Br

Origin of Product

United States

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